3,3'-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene
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Overview
Description
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its unique structure, which includes a fluorene core substituted with dimethyl groups and fluoranthene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dimethylfluorene and fluoranthene derivatives.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under inert atmosphere conditions (e.g., nitrogen or argon).
Catalysts: Palladium-based catalysts are often used to facilitate the coupling reactions.
Temperature: The reaction temperature is typically maintained between 80-120°C to ensure optimal reaction rates and yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Mechanism of Action
The mechanism of action of 3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with various proteins and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethylfluorene: A precursor in the synthesis of the target compound.
2,7-Dibromo-9,9-dimethyl-9H-fluorene: Another related compound used in organic electronics.
9,9′-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: A similar compound with applications in OLEDs.
Uniqueness
3,3’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)difluoranthene stands out due to its unique combination of structural features, which confer enhanced electronic properties and stability. This makes it particularly suitable for use in advanced optoelectronic devices .
Properties
CAS No. |
653599-38-3 |
---|---|
Molecular Formula |
C47H30 |
Molecular Weight |
594.7 g/mol |
IUPAC Name |
3-(7-fluoranthen-3-yl-9,9-dimethylfluoren-2-yl)fluoranthene |
InChI |
InChI=1S/C47H30/c1-47(2)43-25-27(29-21-23-41-33-11-5-3-9-31(33)39-15-7-13-37(29)45(39)41)17-19-35(43)36-20-18-28(26-44(36)47)30-22-24-42-34-12-6-4-10-32(34)40-16-8-14-38(30)46(40)42/h3-26H,1-2H3 |
InChI Key |
FQCXXZQAIJZEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=C1C9=C(C=C8)C2=CC=CC=C21)C |
Origin of Product |
United States |
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